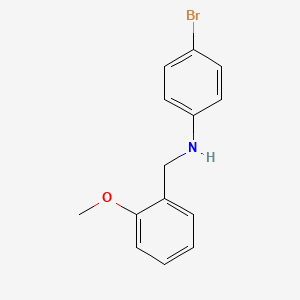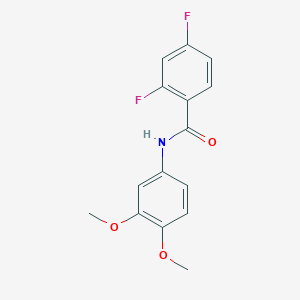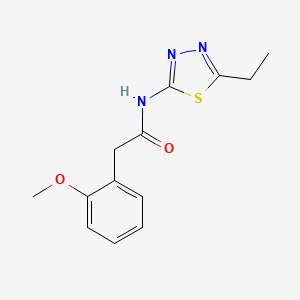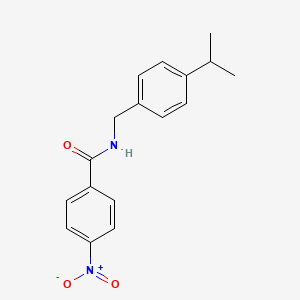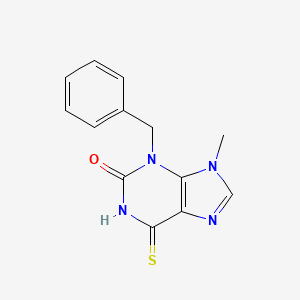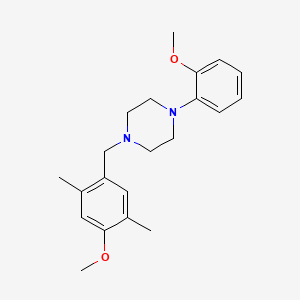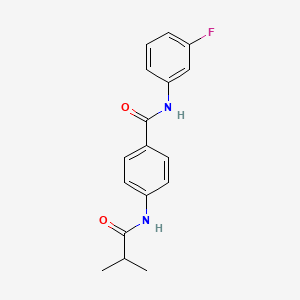
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play important roles in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer, skeletal disorders, and developmental disorders. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.
作用機序
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide inhibits FGFR tyrosine kinases by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream signaling molecules. This leads to inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have selective activity against FGFRs, with minimal off-target effects on other kinases. In cancer cell lines, this compound has been shown to inhibit FGFR-mediated signaling pathways, including the MAPK and PI3K/AKT pathways. In skeletal disorders, this compound has been shown to promote osteoblast differentiation and mineralization, while inhibiting osteoclast differentiation and bone resorption.
実験室実験の利点と制限
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide has several advantages as a research tool, including its high potency and selectivity for FGFRs, and its ability to inhibit both wild-type and mutant forms of FGFRs. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases beyond cancer and skeletal disorders, such as developmental disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on FGFR signaling pathways and to identify potential biomarkers of response to this compound therapy.
合成法
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide can be synthesized using a multi-step procedure involving the coupling of 3-fluoroaniline with isobutyryl chloride, followed by the condensation of the resulting intermediate with 4-aminobenzamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide has been extensively studied in preclinical models of cancer and skeletal disorders. In cancer, this compound has shown potent antitumor activity against various FGFR-driven cancer cell lines, including lung, breast, and bladder cancer. In skeletal disorders, this compound has been shown to promote bone formation and improve bone density in animal models of osteoporosis and bone fractures.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)19-14-8-6-12(7-9-14)17(22)20-15-5-3-4-13(18)10-15/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKVEBDBGOZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
